molecular formula C35H41Cl2F3N4O4 B1209827 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride CAS No. 99661-28-6

5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride

Cat. No.: B1209827
CAS No.: 99661-28-6
M. Wt: 709.6 g/mol
InChI Key: CPUQPTMXKBMGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its quinazoline core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the quinazoline intermediate with 4-phenethyl-1-piperazine, often under reflux conditions.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of nitro or halogenated quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of quinazoline derivatives with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.

Medicine

In medicinal chemistry, 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride has potential as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the formulation of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine moiety may enhance binding affinity and selectivity, while the trifluoromethyl group can improve metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline
  • 5,7-Dimethyl-2,4-dioxo-3-(2-trifluoromethylphenyl)quinazoline
  • 1-(3-(4-Phenethyl-1-piperazinyl)propyl)-3-(2-trifluoromethylphenyl)quinazoline

Uniqueness

Compared to similar compounds, 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride stands out due to its unique combination of functional groups. The presence of both the piperazine and trifluoromethyl groups enhances its potential biological activity and stability, making it a promising candidate for further research and development.

Properties

CAS No.

99661-28-6

Molecular Formula

C35H41Cl2F3N4O4

Molecular Weight

709.6 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2,4-dioxo-1-[3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-3-[2-(trifluoromethyl)phenyl]quinazoline-6-carboxylate;dihydrochloride

InChI

InChI=1S/C35H39F3N4O4.2ClH/c1-4-46-33(44)30-24(2)23-29-31(25(30)3)32(43)42(28-14-9-8-13-27(28)35(36,37)38)34(45)41(29)17-10-16-39-19-21-40(22-20-39)18-15-26-11-6-5-7-12-26;;/h5-9,11-14,23H,4,10,15-22H2,1-3H3;2*1H

InChI Key

CPUQPTMXKBMGSW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C1C)N(C(=O)N(C2=O)C3=CC=CC=C3C(F)(F)F)CCCN4CCN(CC4)CCC5=CC=CC=C5)C.Cl.Cl

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1C)N(C(=O)N(C2=O)C3=CC=CC=C3C(F)(F)F)CCCN4CCN(CC4)CCC5=CC=CC=C5)C.Cl.Cl

99661-28-6

Synonyms

6-ethoxycarbonyl-5,7-dimethyl-1-(3-(4-phenethyl-1-piperazinyl)propyl)-3-(alpha,alpha,alpha-trifluoro-2-tolyl)-2,4(1H,3H)-quinazolinedione dihydrochloride
SP 294
SP-294

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.